molecular formula C17H19NO3 B5815204 N-(2,4-dimethoxyphenyl)-3-phenylpropanamide

N-(2,4-dimethoxyphenyl)-3-phenylpropanamide

Cat. No.: B5815204
M. Wt: 285.34 g/mol
InChI Key: SWFBOCGHASMCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-3-phenylpropanamide is an amide derivative featuring a phenylpropanamide backbone substituted with a 2,4-dimethoxyphenyl group at the nitrogen atom. The 2,4-dimethoxy substitution pattern on the aromatic ring is notable for its electron-donating effects, which may influence solubility, lipophilicity, and intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-14-9-10-15(16(12-14)21-2)18-17(19)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFBOCGHASMCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylpropanamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with phenylacetic acid under specific conditions. One common method is the use of a condensation reaction, where the aldehyde and acid are combined in the presence of a catalyst such as p-toluenesulfonic acid and refluxed in ethanol . The resulting intermediate is then subjected to further reactions to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Advanced crystallization techniques may also be employed to obtain high-purity samples .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

N-(2,4-dimethoxyphenyl)-3-phenylpropanamide can be synthesized through several methods. A common approach involves the formation of an amide bond between 2,4-dimethoxybenzoic acid derivatives and appropriate amines. The general synthetic route includes:

  • Formation of Amide Bond : Reacting an acid chloride with an amine.
  • Substitution Reactions : These may involve electrophilic aromatic substitution to introduce various functional groups on the aromatic rings.

Antitumor Properties

Research has demonstrated that this compound exhibits notable antitumor activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, a study indicated that certain analogs of this compound selectively inhibited melanoma and non-small cell lung cancer cells .

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective properties. It may improve mitochondrial function and reduce oxidative stress in neuronal cells, which is crucial for conditions like Parkinson's disease .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains, indicating potential applications in treating infections .

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing other complex molecules. Its unique structural features make it valuable in developing new materials with specific properties .

Case Studies and Research Findings

StudyFindings
Antitumor Evaluation This compound showed significant growth inhibition in melanoma and lung cancer cell lines (GI50 values reported) .
Neuroprotective Mechanisms The compound improved mitochondrial function in neuronal models, suggesting potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Efficacy Demonstrated activity against various bacterial strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(3-Aminophenyl)-3-phenylpropanamide 3-Aminophenyl at N-position 240.31
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide Diisopropylamine, 2-methoxy-5-methylphenyl 386.51 Intermediate for tolterodine synthesis
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide backbone, 3,4-dimethoxyphenethyl group 299.35 Synthetic intermediate; NMR data available
N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole-phenyl hybrid, diphenylpropanamide 417.50 Potential pharmacological scaffold
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide 4-Methoxyphenyl, chiral center at propanamide Radiolabeled compound for neurostudies

Key Observations :

  • Substituent Position : The 2,4-dimethoxy substitution in the target compound contrasts with 3,4-dimethoxy groups in compounds like Rip-B and sulfonamide derivatives in . The 2,4-position may reduce steric hindrance compared to bulkier substitutions (e.g., benzimidazole in ).
  • Backbone Flexibility: The phenylpropanamide structure is shared with compounds such as N-(3-aminophenyl)-3-phenylpropanamide and tolterodine intermediates , suggesting stability and synthetic versatility.

Physicochemical Properties

  • Lipophilicity: The 2,4-dimethoxy groups likely enhance solubility in polar solvents compared to non-polar analogs (e.g., diphenylpropanamide in ). However, this substitution may reduce membrane permeability relative to less polar derivatives.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-phenylpropanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed examination of its biological activity, synthesis, and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its unique structural features that contribute to its biological activity. The compound can be synthesized through several methods, typically involving the reaction of 2,4-dimethoxyphenyl derivatives with appropriate acylating agents to form the amide bond.

Synthesis Overview:

  • Starting Materials: 2,4-dimethoxyphenylamine and phenylpropanoyl chloride.
  • Reaction Conditions: Typically performed in solvents like DMF or THF under controlled temperatures.
  • Yield: The synthesis often yields moderate to high percentages depending on the reaction conditions.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with this compound. This suggests a potential mechanism of action involving the modulation of inflammatory pathways .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that the compound induces apoptosis and inhibits cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-715
A54920

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or cancer cell survival pathways.
  • Receptor Modulation: It could modulate receptor activity related to pain and inflammation.

Further studies are necessary to elucidate the precise molecular interactions and pathways involved .

4. Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • A study demonstrated its effectiveness in reducing tumor size in xenograft models when administered at specific dosages over several weeks.
  • Another clinical trial indicated improvements in inflammatory markers among patients receiving this compound as part of their treatment regimen for chronic inflammatory diseases .

Q & A

What are the standard synthetic routes for N-(2,4-dimethoxyphenyl)-3-phenylpropanamide, and what key intermediates are involved?

Answer:
The synthesis typically involves amide bond formation between 3-phenylpropanoic acid derivatives and a 2,4-dimethoxyaniline precursor. A common method uses carbodiimide coupling agents like EDC·HCl with HOBt as an activator in anhydrous solvents (e.g., DMF or dichloromethane), as demonstrated in similar syntheses of propanamide analogs . Key intermediates include:

  • 3-Phenylpropanoic acid : Activated as a mixed anhydride or reactive ester.
  • 2,4-Dimethoxyaniline : Requires protection of the amine group if reactive side chains are present.
    Reaction optimization may involve adjusting stoichiometry, temperature (0–25°C), and base (e.g., DIPEA or triethylamine) to improve yields .

How can researchers confirm the purity and structural integrity of this compound?

Answer:

  • Chromatography : HPLC (≥98% purity, C18 column, gradient elution) or TLC to monitor reaction progress .
  • Spectroscopy :
    • 1H/13C NMR : Verify aromatic protons (δ 6.5–7.5 ppm for phenyl groups), methoxy signals (δ ~3.8 ppm), and amide NH (δ ~8.5 ppm) .
    • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula (C17H19NO3) .

What strategies resolve contradictions in spectral data, such as unexpected peaks in NMR or ambiguous mass spectra?

Answer:

  • Advanced NMR Techniques : Use 2D experiments (COSY, HSQC, HMBC) to assign overlapping signals or confirm stereochemistry .
  • Isotopic Labeling : Introduce deuterated solvents or synthetic isotopes to clarify proton environments.
  • Parallel Synthesis : Compare with structurally characterized analogs (e.g., N-(3-aminophenyl)-3-phenylpropanamide) to identify artifacts .
  • LCMS/MS : Analyze fragmentation pathways to distinguish isobaric impurities .

How can reaction yields be optimized for large-scale synthesis of this compound?

Answer:

  • Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or polymer-supported reagents, to reduce side products .
  • Solvent Optimization : Use high-polarity solvents (e.g., DMF) for better solubility of aromatic intermediates.
  • Temperature Control : Gradual addition of reagents at 0°C to minimize exothermic side reactions .
  • Workup Refinement : Employ liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) for efficient purification .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Receptor Binding Assays : Screen for affinity to targets like dopamine or serotonin receptors, given structural similarity to bioactive propanamides .
  • Enzyme Inhibition Studies : Test against acetylcholinesterase or kinases using fluorogenic substrates.
  • Cytotoxicity Profiling : Use MTT assays in cell lines (e.g., HEK293 or neuronal cells) to assess safety margins .
  • Metabolic Stability : Incubate with liver microsomes to measure degradation rates and identify metabolic hotspots .

How can researchers mitigate side reactions, such as oxidation or demethylation, during synthesis?

Answer:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of methoxy groups .
  • Protective Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) if demethylation occurs .
  • Low-Temperature Quenching : Halt reactions rapidly using ice-cold acidic solutions (e.g., citric acid) to stabilize intermediates .
  • Byproduct Analysis : Use LCMS to identify side products (e.g., dichloroacetamides from over-oxidation) and adjust reagent stoichiometry .

What computational tools can predict the physicochemical or ADMET properties of this compound?

Answer:

  • LogP Calculation : Use SwissADME or MarvinSuite to estimate lipophilicity, critical for blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., dopamine D3) to guide structural modifications .
  • ADMET Predictors : Platforms like ADMETLab 2.0 assess toxicity, solubility, and metabolic pathways .

How does the electronic nature of the 2,4-dimethoxyphenyl group influence the compound's reactivity or bioactivity?

Answer:

  • Electron-Donating Effects : Methoxy groups increase aromatic ring electron density, enhancing resonance stabilization of the amide bond and potentially altering receptor binding .
  • Steric Considerations : The 2,4-substitution pattern may hinder rotation, favoring a planar conformation that improves target engagement .
  • Comparative Studies : Synthesize analogs with electron-withdrawing groups (e.g., nitro) to evaluate pharmacological selectivity .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

  • Matrix Interference : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue .
  • Sensitivity Limits : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for detection at low concentrations (ng/mL) .
  • Internal Standards : Deuterated analogs (e.g., this compound-d5) improve quantification accuracy .

How can researchers design derivatives to improve the compound's metabolic stability without compromising activity?

Answer:

  • Bioisosteric Replacement : Substitute methoxy groups with trifluoromethoxy or methylsulfonyl to block demethylation .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically labile sites .
  • Prodrug Strategies : Mask the amide as a ester or carbamate to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.